molecular formula C24H23BrO3 B565226 rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone CAS No. 24538-60-1

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone

Cat. No.: B565226
CAS No.: 24538-60-1
M. Wt: 439.349
InChI Key: KNOWDHPHAZOWLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone involves the bromination of 1-[3,4-(Dibenzyloxy)phenyl]-1-butanone. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 1-[3,4-(Dibenzyloxy)phenyl]-1-butanol.

    Oxidation: 1-[3,4-(Dibenzyloxy)phenyl]-butanoic acid.

Scientific Research Applications

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is used in various scientific research applications, including:

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOWDHPHAZOWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675823
Record name 1-[3,4-Bis(benzyloxy)phenyl]-2-bromobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24538-60-1
Record name 1-[3,4-Bis(phenylmethoxy)phenyl]-2-bromo-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24538-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,4-Bis(benzyloxy)phenyl]-2-bromobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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